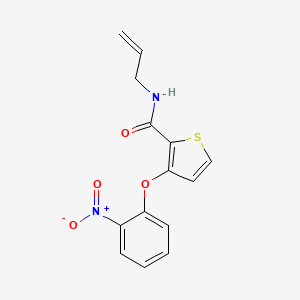

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide

Description

Historical Evolution of Thiophenecarboxamide Research

The exploration of thiophenecarboxamides began in the mid-20th century with the synthesis of simple derivatives for agricultural and industrial applications. Early work focused on tetrahydrothiophene analogs, such as those described in studies of thiophane derivatives, which laid the groundwork for understanding sulfur’s role in heterocyclic reactivity. By the 1980s, advances in synthetic methodologies enabled the preparation of fused thiophene systems, including pyrido-thieno-diazepines, which demonstrated central nervous system activity.

The 21st century marked a shift toward targeted medicinal applications. For instance, the 2023 synthesis of JCI-20679—a 23-step thiophenecarboxamide analog—highlighted the scaffold’s potential in glioblastoma therapy through mitochondrial inhibition. Concurrently, 2024 research on sphingomyelin synthase 2 inhibitors showcased thiophenecarboxamides’ adaptability in addressing dry eye disease, underscoring their therapeutic versatility. This compound emerged during this era as part of broader efforts to optimize pharmacokinetic properties through allyl and nitro group incorporation.

Classification and Nomenclature Systems for Thiophenecarboxamides

Thiophenecarboxamides are systematically named according to IUPAC guidelines, prioritizing the thiophene ring as the parent structure. Substituents are numbered to assign the lowest possible locants. For this compound:

- Thiophene core : The base structure is a five-membered aromatic ring with one sulfur atom.

- Carboxamide group : Located at position 2, forming a secondary amide via a carbonyl linkage.

- Nitrophenoxy substituent : A 2-nitrophenoxy group attached to position 3 of the thiophene ring.

- Allyl group : An N-allyl moiety bonded to the carboxamide nitrogen.

This nomenclature aligns with derivatives like 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, which shares the 2-carboxamide motif but varies in substituent complexity.

Position of this compound in Medicinal Chemistry

The compound’s design reflects strategic modifications to enhance target engagement. The allyl group improves membrane permeability, while the nitrophenoxy moiety introduces steric bulk that may favor selective interactions with hydrophobic binding pockets. Comparative studies with analogs such as 2k (a triethylene glycol-modified thiophenecarboxamide) reveal that alkyl chain length and oxygen heteroatoms critically influence anticancer activity, suggesting that this compound’s nitro group could similarly fine-tune electronic effects.

In phenotypic drug discovery (PDD) campaigns, thiophenecarboxamides like this derivative serve as tool compounds for probing disease mechanisms without predefined molecular targets. For example, risdiplam—a related SMA therapy—was identified through PDD, illustrating the scaffold’s utility in empirical drug discovery.

Research Significance in Drug Development

Thiophenecarboxamides occupy a unique niche due to their balanced physicochemical properties. Key areas of investigation include:

- Cancer therapeutics : Analog 2k from the 2023 study inhibited glioblastoma stem cell growth at nanomolar concentrations by disrupting mitochondrial complex I.

- Enzyme inhibition : The 2024 sphingomyelin synthase 2 inhibitor project achieved picomolar potency through careful optimization of thiophene substituents.

- Antimicrobial agents : Early-stage research has explored thiophenecarboxamides against bacterial efflux pumps, leveraging their planar structure for membrane interaction.

This compound contributes to these efforts by exemplifying how nitro groups can enhance redox-modulating capacity, a property relevant to antiparasitic and anticancer mechanisms.

Privileged Scaffold Status of Thiophene Moieties in Pharmacological Research

Thiophene’s “privileged scaffold” designation stems from its ability to serve as a versatile template for diverse biological targets. Structural advantages include:

- Aromaticity and planarity : Facilitates π-π stacking with protein aromatic residues, as seen in kinase inhibitors.

- Sulfur atom participation : Engages in hydrogen bonding and van der Waals interactions, critical for target binding.

- Synthetic flexibility : Allows for regioselective functionalization at positions 2, 3, and 5, enabling rapid SAR exploration.

The scaffold’s success is evident in FDA-approved drugs like tipepidine (a cough suppressant) and nelarabine (an antineoplastic agent). This compound extends this legacy by integrating硝基phenoxy and allyl groups, which collectively enhance its potential for CNS penetration and cytochrome P450 resistance.

Table 1: Comparative Analysis of Thiophenecarboxamide Derivatives

Properties

IUPAC Name |

3-(2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-2-8-15-14(17)13-12(7-9-21-13)20-11-6-4-3-5-10(11)16(18)19/h2-7,9H,1,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIBLAJMLSUTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide typically involves the reaction of 3-(2-nitrophenoxy)-2-thiophenecarboxylic acid with allylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or as intermediates in the synthesis of more complex molecules.

Biology: In biological research, this compound may be studied for its potential biological activity. Derivatives of thiophene and nitrophenoxy compounds have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: While specific medical applications of this compound are not well-documented, its structural analogs have shown promise in drug discovery and development. It could be explored for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenoxy group could be involved in electron transfer processes, while the thiophene ring may contribute to binding interactions with target proteins.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structural Differences: Lacks the allyl and phenoxy groups; instead, a 2-nitrophenyl group is directly attached to the thiophene carboxamide.

- Key Findings: Dihedral angles between the benzene and thiophene rings (13.53° and 8.50°) are comparable to furan-based analogues (e.g., N-(2-nitrophenyl)furan-2-carboxamide, 9.71°) . Exhibits weak C–H⋯O/S interactions in crystal packing, similar to the target compound’s nitro-driven interactions.

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide (CAS 303152-58-1)

- Structural Differences: Substitutes 2-nitrophenoxy with 2-fluoro-4-nitrophenoxy, introducing a fluorine atom and shifting the nitro group to the para position.

- Key Findings: Higher molecular weight (322.31 vs. ~315–320 estimated for the target compound) due to fluorine incorporation. Enhanced electron-withdrawing effects from fluorine and nitro groups may improve stability (>90% purity) . Potential for altered binding affinity compared to the ortho-nitro configuration in the target compound.

N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

- Structural Differences: Replaces 2-nitrophenoxy with 4-chlorophenyl and adds a methylsulfanyl group at the 5-position.

- Key Findings :

Comparison with Functionally Relevant Compounds

Rivaroxaban (CAS 366789-02-8)

- Structural Differences: Contains a chloro-substituted thiophene, morpholino group, and oxazolidinone core.

- Key Findings: Higher molecular weight (435.88 vs. ~315–320) due to complex substituents. Clinically validated as an anticoagulant, highlighting how structural complexity (e.g., morpholino group) enhances therapeutic efficacy . Purity ≥99%, emphasizing pharmaceutical-grade synthesis standards .

M8-B (Hydrochloride)

- Structural Differences: Features a methoxy-phenylmethoxy group and an aminoethyl substituent.

- Key Findings: The aminoethyl group enables hydrogen bonding, unlike the allyl group in the target compound.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Substituent Effects : The ortho-nitro group in the target compound fosters distinct dihedral angles (e.g., 13.53°) compared to para-nitro derivatives, influencing crystal packing and solubility .

- Electronic Properties : Electron-withdrawing groups (nitro, chloro) enhance stability but may reduce bioavailability compared to electron-donating groups (methylsulfanyl) .

- Therapeutic Potential: While Rivaroxaban demonstrates clinical utility, the target compound’s lack of therapeutic data underscores its role in early-stage research .

Biological Activity

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 250.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on anticancer properties. The compound's mechanism of action involves several pathways, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation and migration |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S checkpoint, preventing cancer cells from proliferating.

- Inhibition of Metastasis : Studies suggest that it reduces the migratory capacity of cancer cells, thereby inhibiting metastasis.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

-

Study on MCF-7 Cells : A study conducted by Zhang et al. (2021) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V staining.

"The results indicate that this compound effectively induces apoptosis in MCF-7 cells through mitochondrial pathway activation" .

- In Vivo Studies : In animal models, this compound showed a reduction in tumor size when administered at a dosage of 20 mg/kg body weight over four weeks, highlighting its potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide?

Methodological Answer: The compound is typically synthesized via acylation reactions. A common approach involves reacting 2-thiophenecarbonyl chloride derivatives with nitro-substituted aniline precursors in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. For example, analogous syntheses of N-(2-nitrophenyl)thiophene-2-carboxamide involve refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Purification is achieved via recrystallization or reverse-phase HPLC .

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy to verify the absence of impurities, and elemental analysis to confirm stoichiometry. Commercial batches often report purity >90% via these methods . For rigorous validation, combine these with mass spectrometry (LC-MS) to detect trace byproducts .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., allyl, nitrophenoxy groups).

- IR Spectroscopy : Identifies functional groups (amide C=O at ~1650 cm⁻¹, nitro O-N-O stretches at ~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of acyl chlorides.

- Catalysis : Add catalytic bases (e.g., triethylamine) to neutralize HCl byproducts, improving yield.

- Temperature Control : Lowering reaction temperature post-reflux reduces decomposition.

- Byproduct Analysis : Use thin-layer chromatography (TLC) or LC-MS to monitor intermediates and adjust stoichiometry .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELX refinement ).

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What methodologies are employed to study the compound’s biological activity and mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.

- Mutagenesis Studies : Identify critical residues in protein-ligand interactions.

- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger .

- Kinetic Assays : Measure inhibition constants (IC50) under varying pH/temperature conditions .

Q. How are crystallographic challenges (e.g., twinning or disorder) addressed during structural analysis?

Methodological Answer:

- SHELX Refinement : Use SHELXL’s twin refinement module for twinned crystals, applying HKLF5 format for data integration .

- Disorder Modeling : Split occupancy for disordered atoms (e.g., nitro groups) and apply restraints to thermal parameters.

- High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.